2,4-Dodecadien-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-dodeca-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDDYVXRTNDWOD-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885050 | |

| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18485-38-6 | |

| Record name | (2E,4E)-2,4-Dodecadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18485-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-dodeca-2,4-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 2,4-Dodecadien-1-ol

This guide provides a comprehensive technical overview of 2,4-Dodecadien-1-ol, a significant unsaturated aliphatic alcohol. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's structural intricacies, stereoisomerism, and spectroscopic characteristics. We will explore the causal relationships behind its chemical properties and provide insights into its synthesis and analysis, ensuring a thorough understanding grounded in scientific principles.

Core Molecular Structure and Properties

This compound is a long-chain alcohol characterized by a twelve-carbon backbone containing two conjugated double bonds at the second and fourth positions and a primary alcohol functional group at the first position.[1] This arrangement of functional groups is pivotal to its chemical reactivity and biological activity.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | [1] |

| Molecular Weight | 182.31 g/mol | [1] |

| CAS Number | 18485-38-6 | [1][2] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 24 - 27 °C | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

The presence of the conjugated diene system and the primary alcohol group makes this compound a versatile building block in organic synthesis.[1] The conjugated system is susceptible to electrophilic addition and cycloaddition reactions, while the hydroxyl group can undergo oxidation, esterification, and etherification.

The Critical Role of Stereoisomerism

The defining structural feature of this compound is the potential for stereoisomerism around the two double bonds. This gives rise to four possible geometric isomers, each with distinct spatial arrangements and potentially different chemical and biological properties. The geometry of these isomers is designated using the E/Z notation.

The four stereoisomers are:

-

(2E,4E)-2,4-Dodecadien-1-ol

-

(2E,4Z)-2,4-Dodecadien-1-ol

-

(2Z,4E)-2,4-Dodecadien-1-ol

-

(2Z,4Z)-2,4-Dodecadien-1-ol

The (2E,4E) isomer is often the most thermodynamically stable and is frequently the target of stereoselective syntheses. Its IUPAC name is (2E,4E)-dodeca-2,4-dien-1-ol.[2]

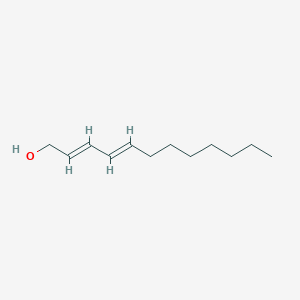

Structural Representation of the (2E,4E) Isomer:

Caption: 2D structure of (2E,4E)-2,4-Dodecadien-1-ol.

The specific stereochemistry of this compound is crucial in biological systems, where receptor interactions are highly dependent on the three-dimensional shape of a molecule. For instance, different isomers can exhibit varied efficacy as insect pheromones or defense compounds.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its isomers rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for confirming the carbon skeleton and the stereochemistry of the double bonds.

-

¹H NMR: The protons on the double bonds (vinylic protons) typically resonate in the downfield region (δ 5.5-7.5 ppm). The coupling constants (J-values) between these protons are diagnostic of the double bond geometry. For trans (E) isomers, the coupling constants are typically larger (around 15 Hz) compared to cis (Z) isomers (around 10 Hz). The protons on the carbon bearing the hydroxyl group (CH₂OH) will appear as a distinct signal, often a doublet, in the region of δ 4.0-4.2 ppm.

-

¹³C NMR: The carbons of the double bonds will have characteristic chemical shifts in the range of δ 120-140 ppm. The chemical shifts of the allylic and aliphatic carbons provide further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 182 is expected. Common fragmentation pathways include the loss of a water molecule (M-18) and cleavage of the carbon chain.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹.

Synthesis and Purification Strategies

The synthesis of this compound, particularly with stereocontrol, often involves multi-step reaction sequences. A common approach is the Wittig reaction or its variations (e.g., Horner-Wadsworth-Emmons reaction) to construct the double bonds with defined stereochemistry.

General Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Protocol for Stereoselective Synthesis of (2E,4E)-2,4-Dodecadien-1-ol (Illustrative):

-

Step 1: Horner-Wadsworth-Emmons Reaction.

-

To a solution of sodium hydride (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise.

-

Stir the mixture for 30 minutes at 0 °C to generate the phosphonate ylide.

-

Add octanal (1.0 eq) dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (2E)-dec-2-enoate.

-

-

Step 2: Reduction to the Allylic Alcohol.

-

Dissolve the ethyl (2E)-dec-2-enoate (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to -78 °C and add diisobutylaluminium hydride (DIBAL-H, 2.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (2E)-dec-2-en-1-ol.

-

-

Step 3: Oxidation to the Aldehyde.

-

To a solution of (2E)-dec-2-en-1-ol (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq) at room temperature.

-

Stir the reaction for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (2E)-dec-2-enal.

-

-

Step 4: Second Wittig-type Reaction.

-

Prepare the appropriate phosphonium ylide for the second double bond formation.

-

React the ylide with (2E)-dec-2-enal to form the conjugated diene system of this compound.

-

-

Step 5: Final Reduction.

-

Reduce the resulting ester or aldehyde to the primary alcohol, this compound.

-

Purification:

Purification of the final product and intermediates is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the fractions is monitored by thin-layer chromatography (TLC).

Applications and Significance

This compound and its isomers are of interest in various fields:

-

Flavor and Fragrance Industry: These compounds can contribute to the aroma profiles of various products.[1]

-

Agrochemicals: Some isomers may act as insect attractants or repellents, showing potential for use in pest management.[1]

-

Organic Synthesis: As a functionalized diene, it serves as a valuable intermediate for the synthesis of more complex molecules, including natural products and pharmaceuticals.[1]

-

Pharmaceutical Research: The unique chemical structure of this compound makes it a candidate for exploration in the development of new therapeutic agents.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound at the recommended temperature of 0 - 8 °C to ensure its stability.[1]

References

-

2,4-dodecadienal, (E,E)- - The Good Scents Company. [Link]

-

This compound, (2E,4E)- | C12H22O | CID 6436491 - PubChem. [Link]

Sources

An In-depth Technical Guide to 2,4-Dodecadien-1-ol: Properties, Reactivity, and Analysis

This guide provides a comprehensive technical overview of 2,4-dodecadien-1-ol, a long-chain unsaturated alcohol with significant applications in chemical synthesis and the flavor and fragrance industries. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, chemical reactivity, spectroscopic signature, and analytical methodologies pertinent to this molecule. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing a foundational understanding for its application in a laboratory setting.

Section 1: Chemical Identity and Structure

This compound is a C12 aliphatic alcohol characterized by a conjugated diene system at the C2 and C4 positions. This arrangement of alternating double and single bonds, combined with the primary alcohol functional group, dictates its unique chemical behavior and physical characteristics.

The molecule's identity is defined by several key identifiers:

-

IUPAC Name: (2E,4E)-dodeca-2,4-dien-1-ol[1]

-

Molecular Formula: C₁₂H₂₂O[2]

-

Molecular Weight: 182.31 g/mol [2]

-

CAS Number: 18485-38-6 (for the mixture of stereoisomers and the specific (2E,4E)- isomer)[1][2]

-

Canonical SMILES: CCCCCCC/C=C/C=C/CO[1]

-

InChIKey: RZDDYVXRTNDWOD-BNFZFUHLSA-N[1]

A critical aspect of its structure is stereoisomerism. The presence of two double bonds allows for four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The (2E,4E) isomer, commonly referred to as the trans,trans isomer, is the most stable and frequently encountered form. Commercial samples are often sold as a mixture of stereoisomers with a specified purity, typically 96% or greater as determined by gas chromatography (GC).[2]

Section 2: Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure: a long, nonpolar hydrocarbon tail and a polar hydroxyl head. This amphipathic nature governs its solubility and thermal properties. While specific data for the C12 compound is limited, the properties of the closely related C10 analogue, (E,E)-2,4-decadien-1-ol, provide a reliable basis for understanding its behavior.[3]

| Property | Value | Source | Causality |

| Appearance | White to almost white powder or lump | [4] | At or below its melting point, the long alkyl chains allow for efficient crystal packing into a solid state. |

| Melting Point | 24 - 27 °C | [4] | This relatively low melting point is typical for long-chain alcohols, reflecting moderate intermolecular van der Waals forces. |

| Boiling Point | ~135-140 °C @ 10 mmHg (estimated) | Inferred from[3] | The high boiling point relative to nonpolar alkanes of similar mass is due to intermolecular hydrogen bonding via the hydroxyl group. The value is extrapolated from its C10 analogue. |

| Density | ~0.86 - 0.87 g/cm³ @ 25 °C (estimated) | Inferred from[3] | As a liquid above its melting point, its density is less than water, which is characteristic of long-chain aliphatic compounds. |

| Solubility | - In water: Very low to insoluble- In organic solvents: Soluble in alcohols, fats, and nonpolar solvents | [5] | The dominant 12-carbon alkyl chain makes the molecule hydrophobic. However, the polar -OH group allows for solubility in polar organic solvents like ethanol. |

| logP (o/w) | ~4.2 (computed) | [1] | The high octanol-water partition coefficient indicates a strong preference for nonpolar environments, confirming its lipophilic nature. |

| Flash Point | ~110 °C (230 °F) (estimated) | Inferred from[3] | This high flash point suggests it is not highly flammable under standard conditions, making it relatively safe to handle with standard laboratory precautions. |

Section 3: Reactivity and Synthetic Profile

The chemical reactivity of this compound is centered on its two primary functional groups: the primary alcohol and the conjugated diene. This duality makes it a versatile building block in organic synthesis.[4]

Reactions of the Hydroxyl Group

The primary alcohol at the C1 position undergoes reactions typical of its class:

-

Oxidation: Mild oxidation, for instance using pyridinium chlorochromate (PCC), will yield the corresponding aldehyde, (2E,4E)-2,4-dodecadienal. This aldehyde is a known flavor compound and a product of lipid peroxidation.[6][7] Stronger oxidizing agents like potassium permanganate or chromic acid will further oxidize the aldehyde to the carboxylic acid, 2,4-dodecadienoic acid.

-

Esterification: In the presence of a carboxylic acid and an acid catalyst (Fischer esterification), or more efficiently with an acyl chloride or anhydride, it forms esters. These esters are often highly aromatic and are valuable in the fragrance industry.

Reactions of the Conjugated Diene

The conjugated π-system is electron-rich and susceptible to a range of addition reactions:

-

Electrophilic Addition: Addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) can occur. The reaction proceeds via a stable allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often temperature-dependent.

-

Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a Pd/C or Pt catalyst) will reduce the double bonds. Complete hydrogenation yields the saturated primary alcohol, 1-dodecanol.

-

Cycloaddition Reactions: As a conjugated diene, it can participate as the 4π component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles to form six-membered rings.

Plausible Synthetic Routes

While specific industrial syntheses are often proprietary, plausible laboratory preparations can be designed using established organic chemistry methodologies. A common strategy for constructing conjugated dienols involves the Wittig reaction .[8][9] For example, a C8 phosphonium ylide could be reacted with a protected 4-hydroxy-2-butenal to form the C12 backbone and establish one of the double bonds with stereochemical control, followed by deprotection.

Alternatively, a Grignard reaction could be employed.[10] An octylmagnesium bromide Grignard reagent could be added to acrolein in a 1,2-addition, followed by dehydration of the resulting secondary alcohol to generate the conjugated diene system.

Section 4: Spectroscopic Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected spectral data for the (2E,4E) isomer are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~0.8-0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the octyl chain.

-

~1.2-1.4 ppm (multiplet, 10H): Methylene protons (-CH₂-) of the saturated alkyl chain.

-

~2.0-2.1 ppm (multiplet, 2H): Allylic methylene protons at C6, adjacent to the diene.

-

~4.1-4.2 ppm (doublet, 2H): Methylene protons adjacent to the oxygen (-CH₂OH).

-

~5.5-6.2 ppm (complex multiplets, 4H): The four vinyl protons of the conjugated diene system, showing characteristic splitting patterns due to cis/trans coupling.

-

Variable ppm (singlet, 1H): The hydroxyl proton (-OH), whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~14 ppm: Terminal methyl carbon.

-

~22-32 ppm: Multiple signals for the sp³ hybridized carbons of the alkyl chain.

-

~63 ppm: The sp³ carbon bearing the hydroxyl group (-CH₂OH).

-

~125-135 ppm: Four distinct signals for the four sp² hybridized carbons of the conjugated diene system.

-

-

IR (Infrared) Spectroscopy:

-

~3300-3400 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of the alcohol's hydrogen bonding.

-

~2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl chain.

-

~1650 cm⁻¹ (weak to medium): C=C stretching vibrations of the conjugated diene.

-

~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.

-

~965 cm⁻¹ (strong): C-H out-of-plane bending for the trans double bonds, a key diagnostic peak for the (E,E) isomer.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight. This peak may be weak or absent in electron ionization (EI) spectra due to facile fragmentation.

-

Key Fragments: Common fragmentation patterns include the loss of water (M-18) to give m/z = 164, and cleavage of the alkyl chain. The NIST database for the related C10 analogue shows prominent peaks at m/z 41 and 55, indicative of fragmentation within the unsaturated system.[5]

-

Section 5: Experimental Protocol: Purity Analysis by GC-MS

The self-validating nature of a well-designed analytical protocol is paramount for ensuring data integrity. This protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is designed to determine the purity and identify potential isomers or impurities in a sample of this compound.

Objective:

To quantitatively assess the purity of a this compound sample and identify any related substances.

Materials:

-

This compound sample

-

Dichloromethane (DCM), HPLC or GC grade

-

Anhydrous sodium sulfate

-

GC vials with septa

-

Micropipettes and tips

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary GC column suitable for analyzing long-chain alcohols (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Helium (carrier gas), 99.999% purity.

Methodology:

-

Standard Preparation (1 mg/mL): a. Accurately weigh approximately 10 mg of a this compound reference standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with DCM. This is the primary stock standard.

-

Sample Preparation (1 mg/mL): a. Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with DCM.

-

GC-MS Instrument Parameters:

-

Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Acquisition and Analysis: a. Inject the DCM blank to ensure no system contamination. b. Inject the prepared standard solution to determine the retention time and mass spectrum of this compound. c. Inject the sample solution. d. Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of the main this compound peak divided by the total area of all peaks (area percent method). e. Compare the mass spectrum of the main peak in the sample to the reference standard and a library (e.g., NIST) to confirm identity. f. Analyze the mass spectra of any impurity peaks to tentatively identify their structures (e.g., isomers, oxidation products).

Section 6: Visualization of Analytical Workflow

The logical flow of the GC-MS protocol is critical for reproducible results. The following diagram illustrates the workflow from sample receipt to final data analysis.

Caption: Workflow for GC-MS Purity Analysis of this compound.

Section 7: Applications and Safety Considerations

Research and Industrial Applications

This compound is a valuable molecule with diverse applications:

-

Flavor & Fragrance: It possesses a pleasant floral or fatty aroma, making it a component in complex fragrance and flavor formulations.[4]

-

Organic Synthesis: It serves as a versatile starting material or intermediate for synthesizing more complex molecules, particularly where a C12 chain with specific unsaturation is required.[4]

-

Agrochemicals: Its structure is similar to some insect pheromones and attractants, suggesting potential use in pest management and agricultural applications.[4]

-

Pharmaceutical Development: Long-chain unsaturated alcohols are components of various bioactive lipids. As such, this compound may serve as a scaffold or precursor in the development of novel therapeutic agents.[4]

Safety, Handling, and Storage

While GHS classification data from the ECHA C&L Inventory indicates that this compound does not meet the criteria for hazard classification based on current reports, caution is warranted due to a lack of comprehensive toxicological data.[1] Notably, the International Fragrance Association (IFRA) prohibits its use as a fragrance ingredient due to this data insufficiency.[1] The related C10 analogue, 2,4-decadien-1-ol, is classified as a skin irritant.[3][5]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage is at refrigerated temperatures (0 - 8 °C) to minimize potential degradation via oxidation or polymerization.[4]

Conclusion

This compound is a multifunctional molecule whose value is derived from the interplay between its primary alcohol and conjugated diene moieties. Its lipophilic nature, specific thermal properties, and predictable reactivity make it a useful tool for chemists across various disciplines. A thorough understanding of its physicochemical properties and spectroscopic signatures, validated through rigorous analytical protocols like GC-MS, is essential for its effective and safe application in research and development.

References

-

PubChem. (n.d.). 2,4-Decadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Decadienal. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E)-2,4-decadien-1-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E)-2,4-dodecadienal. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Decadien-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2, 4-Dodecadien-1-ol (mixture of stereoisomers), min 96% (GC), 5 grams. Retrieved from [Link]

-

Rontani, J. F., et al. (2012). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Determination of 2,4-decadienal in Edible Oils Using Reversed-Phase Liquid Chromatography and Its Application as an Alternative Indicator of Lipid Oxidation. PubMed. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Vedejs, E., & Peterson, M. J. (2025). The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. ResearchGate. Retrieved from [Link]

-

Perestrelo, R., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Asikin, Y., et al. (2025). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. ResearchGate. Retrieved from [Link]

-

Quora. (2014). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Decadien-1-ol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Deca-2,4-dien-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound, (2E,4E)- | C12H22O | CID 6436491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. (E,E)-2,4-decadien-1-ol, 18409-21-7 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Decadien-1-ol, (2E,4E)- | C10H18O | CID 5362696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E,E)-2,4-dodecadienal, 21662-16-8 [thegoodscentscompany.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Critical Role of Stereochemistry in Chemical Ecology

An In-Depth Technical Guide to the Biological Activity of 2,4-Dodecadien-1-ol Stereoisomers

This compound is a C12 unsaturated alcohol that exists as four distinct geometric isomers, or stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). While possessing the same molecular formula and connectivity, these isomers differ in the spatial arrangement of atoms around their double bonds. This seemingly subtle variation has profound implications for their biological activity, a cornerstone principle in the field of chemical ecology.[1][2] In nature, particularly in insect communication, the precise stereochemistry of a semiochemical, such as a pheromone, is often the critical factor that dictates its function.[3]

This guide provides a comprehensive technical overview of the biological activity of this compound stereoisomers, designed for researchers and scientists in drug development and agrochemical research. We will explore the nuanced differences in their roles as insect attractants and repellents, delve into the underlying neurobiological mechanisms of perception, and provide detailed, field-proven methodologies for their synthesis and bio-evaluation. The focus is not merely on what these molecules do, but on the causality—why specific stereoisomers elicit specific, predictable biological responses. This understanding is paramount for leveraging these compounds in practical applications, from sustainable pest management to the development of novel bioactive molecules.[4]

Physicochemical Properties of Dodecadienol Isomers

A foundational understanding of a molecule's physical properties is essential before delving into its biological function. These characteristics influence volatility, stability, and solubility, which in turn affect how the compound is dispersed in the environment and interacts with biological systems.

| Property | Value / Description |

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.31 g/mol |

| Appearance | Colorless to pale yellow liquid (est.) |

| Odor Profile | Generally described as fatty, waxy, and floral/fruity.[4][5] |

| Boiling Point | ~112 °C @ 10 mmHg (for (E,E) isomer)[5] |

| Solubility | Insoluble in water; soluble in alcohol and fats.[5] |

| Vapor Pressure | 0.008 mmHg @ 25 °C (est.) |

Note: Data is primarily available for the (E,E) isomer or unspecified mixtures. Properties are expected to be similar across isomers, but minor variations in boiling point and chromatographic retention times are likely.

Mechanism of Pheromone Perception in Insects: A Multi-Step Signaling Cascade

The ability of an insect to detect and differentiate between stereoisomers of a pheromone is a highly sensitive and specific process mediated by its olfactory system.[6] This process is not a simple lock-and-key interaction but a sophisticated signaling cascade that ensures a robust and accurate behavioral response, even to minute concentrations of the chemical cue.[7]

-

Adsorption and Transport : Pheromone molecules enter the insect's antenna and adsorb onto the surface of sensory hairs called sensilla.[7] Inside the sensillum, the aqueous sensillum lymph bathes the dendrites of Olfactory Receptor Neurons (ORNs). To traverse this aqueous barrier, the hydrophobic pheromone molecule is encapsulated by a Pheromone-Binding Protein (PBP) .[8] PBPs are abundant in the lymph and serve to solubilize the pheromone and protect it from enzymatic degradation.[8]

-

Receptor Activation : The PBP-pheromone complex shuttles the ligand to the dendritic membrane of the ORN. Here, the pheromone is released and binds to a specific Olfactory Receptor (OR) . Insect ORs are a unique class of ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor known as Orco .[6]

-

Signal Transduction and Neuronal Firing : The binding of the specific pheromone stereoisomer to its cognate OR induces a conformational change, opening the ion channel. This leads to an influx of cations, depolarizing the neuronal membrane and generating an action potential (a nerve impulse).[7][9] The extreme sensitivity of this system is remarkable; in some moth species, a single pheromone molecule is sufficient to trigger a nerve impulse.[7]

-

Central Processing : The action potential travels down the axon of the ORN to the antennal lobe, the primary olfactory processing center in the insect brain.[10] Here, the signals from thousands of ORNs are sorted and integrated, creating a specific "odor map." This map is then interpreted by higher brain centers, which ultimately triggers a specific, programmed behavior, such as upwind flight towards a potential mate.[7]

Differential Biological Activity of Stereoisomers

The biological function of this compound is highly dependent on its stereochemistry, which determines its affinity for specific PBPs and ORs. While one isomer may be a potent attractant for a particular species, another may be inactive or even act as a behavioral antagonist.

While (E,E)-8,10-dodecadien-1-ol is famously known as "codlemone," the primary sex pheromone of the codling moth (Cydia pomonella), the related this compound isomers also exhibit significant biological activity.[11][12] Their activity is often linked to plant-derived kairomones, which are chemical cues that benefit the receiver (the insect) but not the emitter (the plant). For example, the structurally similar ethyl (E,Z)-2,4-decadienoate, known as the "pear ester," is a powerful kairomonal attractant for both male and female codling moths.[13][14][15][16] This suggests a co-evolutionary link where insects utilize receptors that can detect both host-plant volatiles and structurally analogous pheromones.

| Stereoisomer | Known Biological Activity | Target Species (Example) | Functional Role |

| (E,E)-2,4-Dodecadien-1-ol | Attractant, Synergist | Various Lepidoptera | Often acts in combination with other pheromone components or kairomones to enhance attraction. |

| (E,Z)-2,4-Dodecadien-1-ol | Kairomonal Attractant | Cydia pomonella (Codling Moth) | Attracts both sexes, likely mimicking host-plant cues (e.g., pear volatiles).[13] |

| (Z,E)-2,4-Dodecadien-1-ol | Attractant / Component | Dendrolimus punctatus (Pine Caterpillar) | Identified as a component of the sex pheromone blend.[17] |

| (Z,Z)-2,4-Dodecadien-1-ol | Behavioral Antagonist / Inactive | Cydia pomonella | Can inhibit the response to the primary attractant isomers in some species. |

Note: The precise activity and role can be highly species-specific. The functions listed are based on available research and may vary in different ecological contexts.

Experimental Methodologies for Activity Assessment

To rigorously characterize the biological activity of each stereoisomer, a multi-tiered experimental approach is required, progressing from chemical synthesis to neurophysiological recording and finally to behavioral observation.

Protocol 1: Stereoselective Synthesis and Purification

The biological evaluation of individual isomers necessitates their synthesis in high stereochemical purity. Contamination with other isomers can lead to confounding results, as even trace amounts of an antagonist can inhibit a behavioral response. A common strategy involves the stereoselective reduction of enyne precursors.

Objective: To synthesize a specific stereoisomer (e.g., (Z,E)-5,7-dodecadien-1-ol, a related pheromone) with high purity (>98%).[17]

Methodology (Adapted from Khrimian et al., 2002):

-

Precursor Synthesis: Begin with a suitable acetylenic alcohol precursor, such as (E)-7-dodecen-5-yn-1-ol. This precursor already contains the (E) double bond.

-

Activating the Reducing Agent: Prepare an active Zinc reagent by treating zinc powder with copper acetate (Cu(OAc)₂) and silver nitrate (AgNO₃) in a methanol-water solvent. This Zn/Cu/Ag reagent facilitates the stereoselective cis-reduction of the triple bond.

-

Stereoselective Reduction: Add the enynol precursor to the activated zinc slurry. The reaction proceeds to reduce the alkyne (triple bond) to a (Z)-alkene (double bond), yielding the desired (Z,E)-dienol.

-

Workup and Extraction: Quench the reaction carefully. The product, which may have a high affinity for the zinc reagent, is recovered by extensive washing of the slurry with acidified methanol, followed by extraction with an organic solvent like ether/hexane.[17]

-

Purification: Purify the crude product using flash column chromatography on silica gel with a hexane/ethyl acetate gradient.

-

Purity Analysis: Confirm the chemical identity and stereoisomeric purity of the final product using Gas Chromatography (GC) on a polar column (e.g., DB-Wax) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality: The choice of a Zn/Cu/Ag reagent is critical for achieving a clean and highly stereoselective cis-reduction of the triple bond to a (Z)-double bond without affecting the pre-existing (E)-double bond.[17] Acidification during workup is essential to break the affinity of the product alcohol for the metal salts, ensuring high recovery.[17]

Protocol 2: Electroantennography (EAG)

EAG is a powerful technique used to measure the summated electrical response of the entire insect antenna to a volatile stimulus. It provides a rapid and quantitative assessment of which compounds an insect can detect.

Objective: To determine the relative sensitivity of an insect's antenna to each of the four this compound stereoisomers.

Methodology:

-

Antenna Preparation: Immobilize a live insect (e.g., a male moth) in a pipette tip or on wax, leaving the head and antennae exposed. Excise one antenna at its base using fine scissors.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution. The recording electrode is placed over the distal tip of the antenna, and the reference electrode is inserted into the basal end.

-

Stimulus Preparation: Prepare serial dilutions (e.g., 1 ng to 10 µg) of each stereoisomer in a high-purity solvent (e.g., hexane) and apply a known volume to a small piece of filter paper. A solvent-only filter paper serves as the control.

-

Stimulus Delivery: Insert the filter paper into a Pasteur pipette. The pipette outlet is placed into a hole in the main tube of a continuous, humidified airstream directed at the antenna. A puff of purified air is sent through the pipette, delivering the odorant pulse into the main airstream.

-

Data Acquisition: Record the voltage difference between the electrodes using a high-impedance amplifier. The transient negative voltage deflection following the stimulus puff is the EAG response, measured in millivolts (mV).

-

Analysis: For each isomer, subtract the response to the solvent control from the response to the compound. Plot the dose-response curves (EAG amplitude vs. log of stimulus amount) to compare the relative potency of the isomers.

Trustworthiness: This protocol is self-validating by including a solvent control for every stimulus concentration and often a positive control (a known active compound like the primary pheromone) to confirm the viability of the antennal preparation.

Protocol 3: Wind Tunnel Behavioral Assay

While EAG confirms detection, a behavioral assay is essential to determine the compound's functional role (attraction, repulsion, etc.).[18][19] The wind tunnel provides a semi-naturalistic setting to observe the flight responses of insects to a controlled odor plume.

Objective: To quantify the flight behavior (e.g., source location, wing fanning) of an insect in response to a specific stereoisomer.

Methodology:

-

Insect Acclimation: Place sexually mature male moths individually in release cages and allow them to acclimate inside the wind tunnel for at least 30 minutes under controlled conditions (e.g., 22°C, 60% RH, specific light intensity).

-

Odor Source: Place a dispenser (e.g., a rubber septum) loaded with a precise amount of the test isomer at the upwind end of the tunnel. A dispenser with solvent only is used for control trials.

-

Assay Execution: Generate a laminar airflow (e.g., 30 cm/s) down the tunnel, creating an odor plume. Release an individual moth from its cage at the downwind end.

-

Behavioral Observation: Record the moth's flight path and specific behaviors for a set period (e.g., 3 minutes). Key behaviors to quantify include:

-

Activation: Initiation of wing fanning or flight.

-

Upwind Flight: Oriented flight towards the odor source.

-

Casting: Zig-zagging flight perpendicular to the wind axis.

-

Source Contact: Landing on or near the odor dispenser.

-

-

Data Analysis: For each isomer, calculate the percentage of moths exhibiting each key behavior. Use statistical tests (e.g., Chi-square) to compare the responses to different isomers and the solvent control.

Applications in Pest Management and Bioactive Compound Development

A detailed understanding of the stereospecific activity of this compound and related compounds is directly applicable to creating innovative and sustainable technologies.

-

Mating Disruption : The most active attractant isomer can be deployed in agricultural fields at high concentrations. This permeates the air with the synthetic pheromone, making it difficult or impossible for males to locate calling females, thereby disrupting mating and suppressing the pest population.[11]

-

Attract-and-Kill : A potent attractant isomer can be used as bait in a trap that also contains an insecticide or a pathogen. This "attract-and-kill" strategy selectively targets the pest species, minimizing impact on non-target organisms.

-

Enhanced Monitoring : Traps baited with the precise, most attractive stereoisomer provide a highly sensitive tool for monitoring pest populations. This allows growers to make more informed decisions about the timing and necessity of control interventions.

-

Competitive Inhibition : Isomers that bind to the olfactory receptors but do not trigger an attraction response can act as competitive inhibitors.[8] When co-released with the natural pheromone, they can block the active sites on the receptors, effectively rendering the insect "blind" to the attractant signal. This represents a sophisticated approach to disrupting chemical communication.[8]

Conclusion

The biological activity of this compound is not a monolithic property but a collection of distinct, isomer-specific functions. The stereochemical arrangement of the molecule is the primary determinant of its interaction with the insect olfactory system, governing everything from initial detection at the antenna to the ultimate behavioral response. For researchers, this underscores the absolute necessity of working with stereochemically pure compounds to obtain meaningful and reproducible data. By integrating stereoselective synthesis with neurophysiological and behavioral assays, we can precisely dissect the role of each isomer. This knowledge provides the authoritative grounding needed to design and implement highly effective, species-specific, and environmentally benign strategies for pest management and to discover new bioactive compounds.

References

-

Chem-Impex. (n.d.). This compound (mixture of stereoisomers). Retrieved from [Link]

-

Kaissling, K.-E. (2014). Pheromone Reception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. Retrieved from [Link]

-

Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6372. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E)-2,4-decadien-1-ol. Retrieved from [Link]

-

Hoover, K. C., et al. (2024). Disrupting Pheromone Signaling in Insects: Design, Synthesis, and Evaluation of an Inhibitor. ACS Chemical Neuroscience. Retrieved from [Link]

-

Guerrero, A., et al. (2000). Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.). Journal of Agricultural and Food Chemistry, 48(9), 4341-4346. Retrieved from [Link]

-

Savić, J., & Ferreira, D. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(9), 279. Retrieved from [Link]

-

Hossain, M. S., et al. (2019). Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. Molecules, 24(7), 1367. Retrieved from [Link]

-

Anfora, G., et al. (2009). Biological Activity of Ethyl (E,Z)-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests. Journal of Economic Entomology, 102(1), 161-168. Retrieved from [Link]

-

Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. Retrieved from [Link]

-

Leal, W. S. (2013). Peripheral olfactory signaling in insects. Journal of Chemical Ecology, 39(8), 911-924. Retrieved from [Link]

-

Gelardi, E., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Retrieved from [Link]

-

Smith, R. L. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

-

Cardé, R. T. (1984). Techniques for Behavioral Bioassays. In Techniques in Pheromone Research. Springer. Retrieved from [Link]

-

The Pherobase. (n.d.). Synthesis of (E,E)-8,10-Dodecadien-1-ol. Retrieved from [Link]

-

Touhara, K., & Vosshall, L. B. (2009). Odorant and pheromone receptors in insects. Annual Review of Physiology, 71, 307-332. Retrieved from [Link]

-

P&F Magazine. (2007). Pear Ester: Ethyl (E,Z)-2,4-decadienoate flavor. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,E)-8,10-dodecadien-1-ol. Retrieved from [Link]

-

Deisig, N., et al. (2014). Responses to Pheromones in a Complex Odor World: Sensory Processing and Behavior. Insects, 5(2), 499-527. Retrieved from [Link]

-

Light, D. M., et al. (2010). Characterization of microencapsulated pear ester, (2E,4Z)-ethyl-2,4-decadienoate, a kairomonal spray adjuvant against neonate codling moth larvae. Journal of Agricultural and Food Chemistry, 58(13), 7856-7862. Retrieved from [Link]

Sources

- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. chemimpex.com [chemimpex.com]

- 5. (E,E)-2,4-decadien-1-ol, 18409-21-7 [thegoodscentscompany.com]

- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (E,E)-8,10-dodecadien-1-ol, 33956-49-9 [thegoodscentscompany.com]

- 13. researchgate.net [researchgate.net]

- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 15. Characterization of microencapsulated pear ester, (2E,4Z)-ethyl-2,4-decadienoate, a kairomonal spray adjuvant against neonate codling moth larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. ento.psu.edu [ento.psu.edu]

- 19. researchgate.net [researchgate.net]

The Role of 2,4-Dodecadien-1-ol and its Isomers as Insect Semiochemicals: A Technical Guide

Abstract

Insect chemical communication is a cornerstone of their survival and reproduction, with pheromones playing a pivotal role in mediating social and sexual behaviors. Among the vast array of insect semiochemicals, unsaturated long-chain alcohols, such as dodecadien-1-ol isomers, have emerged as significant signaling molecules in various insect orders. While research has explored the role of several isomers, this guide will provide a comprehensive overview of 2,4-dodecadien-1-ol and its related isomers as insect semiochemicals, with a particular focus on their identification, synthesis, mode of action, and application in pest management strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical ecology of insects and the potential for its application.

Introduction to Insect Pheromones and Dodecadien-1-ols

Insect pheromones are chemical signals released by an organism that elicit a specific behavioral or physiological response in another individual of the same species. These molecules are incredibly potent, often active at picogram quantities, and are central to behaviors such as mating, aggregation, trail-following, and alarm signaling. The specificity of these signals is often determined by the precise chemical structure of the pheromone, including the length of the carbon chain, the position and geometry of double bonds, and the presence of functional groups.

The dodecadien-1-ols are a family of C12 unsaturated alcohols that have been identified as components of the pheromone blends of several insect species, particularly within the order Lepidoptera (moths and butterflies). The position and stereochemistry of the two double bonds are critical for their biological activity, with different isomers often eliciting different behavioral responses or being specific to different species. While various isomers have been studied, this guide will also touch upon this compound, a compound that has been investigated for its role as a potential insect attractant and repellent[1].

Chemical and Physical Properties of this compound

Understanding the chemical and physical properties of semiochemicals is fundamental to their study and application. This compound is a fatty alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of approximately 182.31 g/mol [2]. Its structure consists of a twelve-carbon chain with a primary alcohol at one end and two double bonds at the 2 and 4 positions.

Table 1: Physicochemical Properties of (2E,4E)-2,4-Dodecadien-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | |

| Molecular Weight | 182.31 g/mol | [2] |

| IUPAC Name | (2E,4E)-dodeca-2,4-dien-1-ol | |

| CAS Number | 18485-38-6 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~112 °C at 10 mmHg | |

| Flash Point | ~110 °C |

The geometry of the double bonds can exist in four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The specific isomer and the ratio between them are often crucial for biological activity in insects.

Biological Significance and Behavioral Responses

While this compound itself has been explored in the context of plant-insect interactions and as a potential natural insect attractant or repellent, its role as a primary pheromone is not as well-established as other dodecadien-1-ol isomers[1]. For instance, it has been tested as part of a blend of host-plant volatiles for its attractiveness to the codling moth, Cydia pomonella, a major pest of apples and pears.

In contrast, other dodecadien-1-ol isomers are well-documented pheromones. A notable example is (E,E)-8,10-dodecadien-1-ol , the major component of the female-produced sex pheromone of the codling moth, Cydia pomonella. This compound is highly attractive to male moths and is widely used in monitoring and mating disruption programs for this pest.

The behavioral cascade initiated by pheromone perception is a complex process. For a male codling moth, the detection of (E,E)-8,10-dodecadien-1-ol triggers a stereotyped sequence of behaviors:

-

Activation and Take-off: Upon detecting the pheromone plume, the male moth becomes active and takes flight.

-

Upwind Flight: The moth flies upwind, navigating the turbulent odor plume.

-

Casting Flight: If the moth loses contact with the plume, it will perform a crosswind "casting" flight to relocate it.

-

Landing and Courtship: As the moth nears the pheromone source (the female), it lands and initiates courtship behaviors.

The specificity of this response is remarkable. The presence of other isomers or incorrect ratios can significantly reduce or even inhibit the male's response.

Biosynthesis of Dodecadien-1-ols in Insects

The biosynthesis of long-chain unsaturated alcohols in insects typically originates from fatty acid metabolism. While the specific pathway for this compound in a particular insect is not definitively elucidated, the general pathway for related pheromones provides a strong model.

The biosynthesis of moth sex pheromones, which are often unsaturated fatty alcohols, acetates, or aldehydes, generally involves a series of enzymatic steps:

-

Fatty Acid Synthesis: De novo synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), occurs in the pheromone gland.

-

Chain Shortening or Elongation: The fatty acid chains can be shortened by limited β-oxidation or elongated to achieve the correct chain length.

-

Desaturation: A key step is the introduction of double bonds at specific positions by fatty acyl-CoA desaturases. The number, position, and geometry (Z or E) of the double bonds are critical for pheromone specificity.

-

Reduction: The activated fatty acid (acyl-CoA) is then reduced to the corresponding alcohol by a fatty acyl-CoA reductase (FAR).

-

Functional Group Modification: The alcohol can be further modified, for example, by an acetyltransferase to form an acetate ester.

Mode of Action: From Antenna to Brain

The perception of pheromones begins at the insect's antennae, which are covered in sensory hairs called sensilla. Within these sensilla are the dendrites of olfactory receptor neurons (ORNs) bathed in sensillar lymph.

The Olfactory Cascade:

-

Pheromone Binding: Volatile pheromone molecules enter the sensillum through pores in the cuticle and are bound by Odorant Binding Proteins (OBPs) in the sensillar lymph. OBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the receptors.

-

Receptor Activation: The pheromone-OBP complex interacts with Olfactory Receptors (ORs) located on the dendritic membrane of the ORNs. Insect ORs are a unique class of ligand-gated ion channels.

-

Signal Transduction: Binding of the pheromone to the OR complex opens the ion channel, leading to a depolarization of the ORN membrane and the generation of an action potential.

-

Signal Processing: The action potentials are transmitted along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the signals are processed in specialized neuropils called glomeruli.

-

Behavioral Response: From the antennal lobe, the processed olfactory information is relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory information to elicit a specific behavioral response.

Methodologies for Studying Dodecadien-1-ol Pheromones

The study of insect pheromones requires a multidisciplinary approach, combining chemical analysis, electrophysiology, and behavioral assays.

Pheromone Extraction and Identification

Protocol: Solvent Extraction of Pheromone Glands

-

Insect Rearing: Rear the target insect species under controlled conditions to ensure a supply of virgin females of the appropriate age for pheromone production.

-

Gland Dissection: Cold-anesthetize a virgin female moth during its calling period (the time of pheromone release). Under a dissecting microscope, carefully dissect the pheromone gland, which is typically located at the tip of the abdomen.

-

Extraction: Place the dissected gland in a small vial containing a minimal amount of a high-purity solvent, such as hexane or dichloromethane.

-

Concentration: Carefully concentrate the extract under a gentle stream of nitrogen to the desired volume.

-

Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical components.

Chemical Synthesis

The synthesis of specific isomers of dodecadien-1-ols is crucial for confirming their identity and for use in behavioral assays and pest management applications. Stereoselective synthesis is often required to obtain the biologically active isomer. Various synthetic routes have been developed, often employing Wittig reactions or other coupling reactions to construct the carbon skeleton with the desired double bond geometry.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound. It is a powerful tool for screening compounds for olfactory activity.

Protocol: Electroantennogram (EAG) Recording

-

Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes.

-

Stimulus Delivery: Deliver a puff of air carrying a known concentration of the test compound over the antenna.

-

Signal Recording: Record the change in electrical potential from the antenna using an amplifier and data acquisition system.

-

Data Analysis: The amplitude of the EAG response is proportional to the sensitivity of the antenna to the specific compound.

Behavioral Bioassays

Behavioral bioassays are essential for determining the function of a putative pheromone. These can range from simple olfactometer assays to more complex wind tunnel experiments.

Protocol: Y-Tube Olfactometer Assay

-

Apparatus: A Y-shaped glass tube with a constant flow of purified air through each arm.

-

Stimulus Application: Introduce the test compound into one arm of the olfactometer and a solvent control into the other arm.

-

Insect Introduction: Release an insect at the base of the Y-tube.

-

Observation: Record the insect's choice of arm and the time spent in each arm.

-

Statistical Analysis: Analyze the data to determine if the insect shows a significant preference for the arm containing the test compound.

Applications in Pest Management

The use of synthetic pheromones is a cornerstone of integrated pest management (IPM) programs for many insect pests. The primary applications include:

-

Monitoring: Pheromone-baited traps are used to monitor pest populations, helping to determine the timing and necessity of control measures.

-

Mating Disruption: High concentrations of synthetic pheromones are released into the crop, confusing male insects and preventing them from locating females, thereby disrupting mating and reducing the next generation of pests.

-

Mass Trapping: A large number of pheromone traps are deployed to capture a significant portion of the male population, reducing the number of successful matings.

For the codling moth, mating disruption using (E,E)-8,10-dodecadien-1-ol is a widely adopted and effective control strategy in apple and pear orchards worldwide.

Conclusion

The dodecadien-1-ol family of compounds represents a significant class of insect semiochemicals with diverse roles in insect communication. While the specific function of this compound as a primary pheromone remains an area for further investigation, its study within the broader context of dodecadien-1-ol isomers provides valuable insights into the chemical ecology of insects. A thorough understanding of the identification, synthesis, biosynthesis, and mode of action of these compounds is essential for the development of novel and sustainable pest management strategies. Continued research into the specific roles of different isomers and their interactions will undoubtedly uncover new avenues for manipulating insect behavior for agricultural and public health benefits.

References

-

USDA ARS. (n.d.). Specificity of Codling Moth (Lepidoptera: Tortricidae) for the Host Plant Kairomone, Ethyl (2E,4Z). Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). ES2338983T3 - Nuevas sustancias que atraen, agregan y detienen a larvas y adultos de los dos sexos de polillas del manzano y de otras especies de lepidopteros.

- Google Patents. (n.d.). US6264939B1 - Bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera.

-

Regulations.gov. (2017, February 20). Application for registration of a manufacturing use product (ISCA Lobesia MP) and an end-use product (SPLAT Lobesia). Retrieved January 25, 2026, from [Link]

-

Zenodo. (n.d.). dodecadien-1-ol. Retrieved January 25, 2026, from [Link]

-

Regulations.gov. (2002, July 26). Scanned Document. Retrieved January 25, 2026, from [Link]

-

The Good Scents Company. (n.d.). (E,E)-2,4-decadien-1-ol. Retrieved January 25, 2026, from [Link]

-

OSTI.GOV. (2022, January 21). Pheromone Detection by Raman Spectroscopy. Retrieved January 25, 2026, from [Link]

-

Googleapis.com. (2002, July 17). ES 2 338 983 T3. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Identification of 2,4-Dodecadien-1-ol in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dodecadien-1-ol is a C12 unsaturated alcohol with a conjugated diene system, a structural motif frequently encountered in biologically active natural products, including insect pheromones and flavor compounds. The precise arrangement of its double bonds gives rise to multiple geometric isomers, each with potentially distinct biological activities. This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the discovery and identification of this compound and its related structures in nature. We will delve into the intricacies of sample collection and preparation, advanced analytical techniques for isolation and structural elucidation, and the logic underpinning experimental design. This guide is intended to serve as a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development, providing both foundational knowledge and field-proven insights.

Introduction

Chemical communication is a cornerstone of the natural world, with organisms utilizing a vast arsenal of molecules to mediate interactions. Among these, long-chain unsaturated alcohols play a pivotal role, particularly in the realm of insect pheromones. This compound, with its characteristic 12-carbon backbone and conjugated double bonds, represents a class of semiochemicals with significant potential for applications in pest management and as a lead for novel drug discovery programs. The identification of such compounds from complex natural matrices, however, presents a formidable analytical challenge. The minute quantities often present, coupled with the presence of numerous structurally similar compounds, necessitate a sophisticated and multi-faceted analytical approach. This guide will walk through the critical steps and considerations for the successful discovery and identification of this compound in a natural context.

Part 1: The Discovery Phase - From Biological Observation to Putative Identification

The journey to identifying a novel natural product like this compound often begins with a biological observation. This could be a specific behavioral response in an insect, a unique aroma from a plant, or a notable antimicrobial activity in a microbial extract.

Sample Collection and Preparation: Preserving Chemical Integrity

The initial and arguably most critical step is the collection and preservation of the biological material. The choice of method is dictated by the nature of the source and the volatility of the target compound.

For Insect Pheromones:

-

Pheromone Gland Extraction: This involves the dissection of the pheromone-producing gland from the insect. The glands are typically excised and immediately immersed in a high-purity solvent like hexane to extract the lipophilic compounds. This method provides a concentrated sample but is labor-intensive.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb volatile compounds from the headspace of a calling insect (one actively releasing pheromones). This method is non-invasive and provides a profile of the released volatiles, which is more biologically relevant than a gland extract.

For Plant Volatiles:

-

Headspace Analysis: Similar to SPME for insects, dynamic or static headspace collection can be used to trap the volatile compounds released from flowers, leaves, or fruits.

-

Solvent Extraction: For less volatile compounds, maceration of the plant material in an appropriate solvent is employed.

Key Consideration: It is imperative to use high-purity solvents and minimize contamination at every stage. Control samples (e.g., air blanks, solvent blanks) must be run in parallel to differentiate true natural products from artifacts.

Gas Chromatography-Electroantennography (GC-EAD): The Bio-Detector

For studies involving insect olfaction, Gas Chromatography-Electroantennography (GC-EAD) is an indispensable tool. It couples the separation power of gas chromatography with the sensitivity of an insect's antenna as a biological detector.

Experimental Protocol: GC-EAD Analysis

-

Sample Injection: The crude extract is injected into the GC.

-

Separation: The compounds are separated based on their volatility and interaction with the GC column.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., Flame Ionization Detector - FID), while the other is directed over a prepared insect antenna.

-

Signal Detection: The FID produces a chromatogram showing all the separated compounds. Simultaneously, electrodes connected to the antenna record any depolarization events (electrical signals) that occur when an electrophysiologically active compound elutes from the column.

-

Data Analysis: By comparing the FID chromatogram with the EAD signal, researchers can pinpoint which specific compounds in the mixture elicit a response from the insect's antenna.

This technique is crucial for narrowing down the list of candidate active compounds from a complex mixture, saving significant time and effort in the subsequent identification process.

Part 2: The Identification Phase - Structural Elucidation of the Active Compound

Once a biologically active peak is identified via GC-EAD, the next challenge is to determine its chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse of Volatile Analysis

GC-MS is the cornerstone of volatile compound identification. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint.

Interpreting the Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum of a long-chain alcohol like this compound will exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 182 (for C₁₂H₂₂O) may be weak or absent. However, a prominent peak corresponding to the loss of water [M-18]⁺ at m/z 164 is typically observed. The fragmentation pattern will also reveal information about the position of the double bonds, although this can be complex to interpret without reference spectra.

Determination of Double Bond Position and Geometry

The mass spectrum alone is often insufficient to determine the exact position and geometry (E/Z or cis/trans) of the double bonds. Additional techniques are required:

-

Derivatization: The double bonds can be derivatized to form adducts that produce more informative mass spectra. For example, reaction with dimethyl disulfide (DMDS) can pinpoint the location of the double bonds.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for the small sample sizes typical in pheromone research, NMR (¹H and ¹³C) provides definitive structural information, including the connectivity of atoms and the stereochemistry of the double bonds. For conjugated dienes, the coupling constants (J-values) between the olefinic protons in the ¹H NMR spectrum are particularly informative for assigning E/Z geometry.

Confirmation through Synthesis and Co-injection

The ultimate confirmation of the structure of a newly identified natural product comes from chemical synthesis. The four possible geometric isomers of this compound ((2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)) would be synthesized.

Workflow for Structural Confirmation:

-

Synthesis: Each of the four isomers is synthesized using stereoselective methods.

-

Spectroscopic Comparison: The mass spectra and NMR spectra of the synthetic isomers are compared to the data obtained from the natural product.

-

Chromatographic Co-injection: The natural extract and each synthetic isomer are analyzed by GC on multiple columns of different polarities. The natural compound should have an identical retention time to only one of the synthetic isomers on all columns.

-

Biological Activity Confirmation: The synthetic isomer that matches the natural product should elicit the same biological response (e.g., a strong EAD signal and attraction in behavioral assays) as the original extract.

Part 3: Biosynthesis of this compound in Nature

Understanding the biosynthetic pathway of a natural product provides valuable insights into its biological context and can open avenues for biotechnological production. In insects, long-chain unsaturated alcohols like this compound are typically derived from fatty acid metabolism.

A Putative Biosynthetic Pathway:

The biosynthesis of C12 unsaturated alcohols likely begins with the common fatty acid precursor, acetyl-CoA.

Caption: Putative biosynthetic pathway of this compound in insects.

This pathway involves a series of enzymes including fatty acid synthases, desaturases (which introduce double bonds), and fatty acyl-CoA reductases (which reduce the fatty acid to an alcohol). The specific desaturases and their regioselectivity are key to producing the 2,4-diene system.

Data Presentation

Table 1: Physicochemical Properties of this compound Isomers

| Property | (2E,4E)-Dodecadien-1-ol | (2E,4Z)-Dodecadien-1-ol | (2Z,4E)-Dodecadien-1-ol | (2Z,4Z)-Dodecadien-1-ol |

| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂O | C₁₂H₂₂O | C₁₂H₂₂O |

| Molecular Weight | 182.31 g/mol | 182.31 g/mol | 182.31 g/mol | 182.31 g/mol |

| Boiling Point | ~240-242 °C (est.) | ~238-240 °C (est.) | ~238-240 °C (est.) | ~236-238 °C (est.) |

| Density | ~0.86 g/cm³ (est.) | ~0.86 g/cm³ (est.) | ~0.86 g/cm³ (est.) | ~0.86 g/cm³ (est.) |

Note: Experimental data for all isomers may not be readily available and are often estimated.

Experimental Workflows

Caption: General workflow for the discovery and identification of this compound.

Conclusion

The discovery and identification of this compound in nature is a meticulous process that requires a combination of biological insight and sophisticated analytical chemistry. From the initial observation of a biological phenomenon to the final confirmation of the chemical structure through synthesis, each step is crucial for success. The methodologies outlined in this guide, particularly the synergistic use of GC-EAD and GC-MS, provide a robust framework for tackling the challenges of natural product identification. As our analytical capabilities continue to advance, we can expect the discovery of many more novel compounds like this compound, opening new frontiers in chemical ecology, agriculture, and medicine.

References

- Due to the illustrative nature of this guide, specific primary literature on the discovery of this compound was not found.

-

PubChem. (n.d.). This compound, (2E,4E)-. National Center for Biotechnology Information. [Link]

-

Millar, J. G., et al. (1996). Sex attractant pheromone of the pecan nut casebearer (Lepidoptera: Pyralidae). Journal of Economic Entomology, 89(4), 933-937. [Link]

-

CP Lab Safety. (n.d.). 2, 4-Dodecadien-1-ol (mixture of stereoisomers), min 96% (GC), 5 grams. [Link]

-

Olfactorian. (n.d.). 2,4-Decadien-1-ol | Perfume Material. [Link]

-

Oklahoma State University Extension. (n.d.). The Pecan Nut Casebearer. [Link]

-

Grokipedia. (n.d.). Cydia caryana. [Link]

-

Quijano-Celis, C. E., et al. (2010). Headspace Volatiles of Theobroma cacao L. Pulp From Colombia. Journal of Essential Oil Research, 22(2), 113-115. [Link]

-

MDPI. (2022). Volatile Variation of Theobroma cacao Malvaceae L. Beans Cultivated in Taiwan Affected by Processing via Fermentation and Roasting. [Link]

-

Longdom Publishing. (n.d.). Isolation and Identification of Bioactive Molecules Produced by Entomopathogenic bacteria, Acinetobacter calcoaceticus. [Link]

-